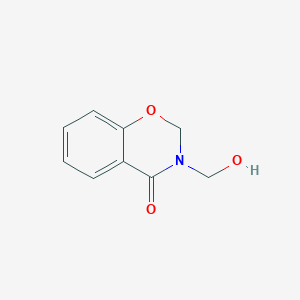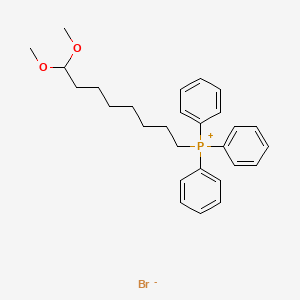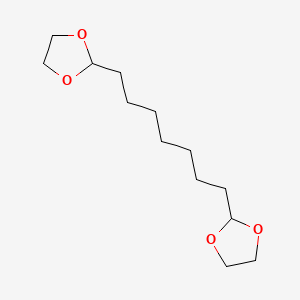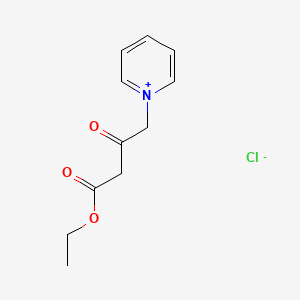
3-(Hydroxymethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is a heterocyclic organic compound featuring a benzoxazine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the hydroxymethyl group adds to its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with formaldehyde and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Types of Reactions:
Oxidation: The hydroxymethyl group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzoxazinone carboxylic acid, while reduction can produce benzoxazinone alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are exploring its use in developing new medications for various diseases, including infections and cancer.
Industry: In the industrial sector, 3-(Hydroxymethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is used in the synthesis of polymers and resins. Its reactivity allows for the creation of materials with desirable properties, such as enhanced strength and durability.
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed bioactivity. The exact pathways and targets depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydro-4H-1,3-benzoxazin-4-one: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
3-(Hydroxymethyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one: Contains a sulfur atom instead of oxygen, leading to distinct chemical properties.
3-(Hydroxymethyl)-2,3-dihydro-4H-1,3-benzoxazepin-4-one: Features an additional carbon in the ring structure, affecting its stability and reactivity.
Uniqueness: The presence of the hydroxymethyl group in 3-(Hydroxymethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one enhances its reactivity compared to similar compounds. This functional group allows for a wider range of chemical modifications, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
142976-54-3 |
|---|---|
Molekularformel |
C9H9NO3 |
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
3-(hydroxymethyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C9H9NO3/c11-5-10-6-13-8-4-2-1-3-7(8)9(10)12/h1-4,11H,5-6H2 |
InChI-Schlüssel |
NQDRBIHPRSVRLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(C(=O)C2=CC=CC=C2O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B12559744.png)
![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)



![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B12559771.png)
![1,1'-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B12559782.png)
![[(4-Bromobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B12559787.png)

![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)



